3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
“3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound that belongs to the class of 1,2,4-triazino[5,6-b]indole-3-thioethers . These compounds have been identified as effective inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis . Eis is an acetyltransferase that multiacetylates kanamycin and other aminoglycosides, rendering them unable to bind the bacterial ribosome .
Synthesis Analysis
The synthesis of new fused systems of triazino[5,6-b]indole starts with the preparation of 3-amino[1,2,4]-triazino[5,6-b]indole by the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid . The intermediate compound then reacts with various reagents to form new heterotetracyclic nitrogen systems .
Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple rings and functional groups. A crystal structure of Eis in complex with a potent inhibitor shows that the inhibitors bind in the aminoglycoside binding site snugly inserted into a hydrophobic cavity .
Chemical Reactions Analysis
The reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide, in ethanol at 80°C, produces mono-propargylated 3-(prop-2-one-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole .
Scientific Research Applications
Halocyclization and Regioselectivity in Synthesis
Halocyclization Processes
A study by Rybakova et al. (2016) explored the halocyclization of 3-[(2-bromoprop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole with bromine and similar compounds with iodine and bromine, leading to the formation of halomethyl thiazolo triazino indolium halides. This process, confirmed through NMR and X-ray analysis, underscores the compound's utility in synthesizing novel chemical structures with potential biological activities Rybakova et al., 2016.
Regioselectivity in Cyclization
Vasˈkevich et al. (2011) investigated the regioselectivity of cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles. This study highlighted the formation of compounds with angular and linear structures upon interaction with iodine and concentrated sulfuric acid, respectively, demonstrating the compound's role in generating structurally diverse derivatives with potential for further chemical and pharmacological research Vasˈkevich et al., 2011.
Synthesis of Derivatives with Potential Bioactivity
Antibacterial and Antifungal Activities
Mohan (2004) reported the synthesis of thiazolo as-triazino indoles from 2,3-dihydro-8-isopropyl-5H-as-triazino[5,6-b]indole-3-thione, leading to compounds evaluated for antibacterial and antifungal activities. This work indicates the compound's relevance in developing new antimicrobial agents Mohan, 2004.
Antiviral and Anticonvulsant Potential
Research by Rusinov et al. (2012) and Kumar et al. (2014) into 1,2,4-triazine derivatives and halo-substituted 2H-[1,2,4]triazino[5,6-b]indole-3(5H)-ones/-thiones, respectively, illustrates the exploration of this compound's derivatives for antiviral and anticonvulsant activities. These studies underscore the chemical's contribution to discovering new therapeutic agents Rusinov et al., 2012; Kumar et al., 2014.
Future Directions
The future directions for research on these compounds include their preclinical development as novel kanamycin adjuvant therapies to treat kanamycin-resistant tuberculosis . This is due to their ability to inhibit Eis in vitro and partially restore kanamycin sensitivity in a Mycobacterium tuberculosis kanamycin-resistant strain in which Eis is upregulated .
properties
IUPAC Name |
3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8(2)7-18-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWHNSRTRBKBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174134 | |
Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |
CAS RN |
328023-11-6 | |
Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328023-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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